2-Methylthiazol-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,3-thiazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c1-3-5-4(6)2-7-3/h2,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDXGNCKRFSGRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609584 | |
| Record name | 2-Methyl-1,3-thiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101256-98-8 | |
| Record name | 2-Methyl-1,3-thiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations Pertaining to 2 Methylthiazol 4 Ol Derivatives
Strategies for Thiazole (B1198619) Ring Synthesis and Functionalization
The construction of the thiazole nucleus and the subsequent introduction of various functional groups are pivotal steps in the synthesis of complex molecules. These processes often require regioselective control to achieve the desired substitution pattern.
Cyclization Reactions for Thiazole Core Construction
The Hantzsch thiazole synthesis and its variations remain a cornerstone for constructing the thiazole ring. This typically involves the condensation of a thioamide with an α-halocarbonyl compound. For the synthesis of derivatives related to 2-methylthiazol-4-ol, thioacetamide (B46855) is a common starting material. For instance, the reaction of thioacetamide with ethyl bromoacetoacetate yields ethyl 2-methylthiazole-4-acetate. asianpubs.org This method is foundational and has been adapted for various substrates.
One-pot syntheses have been developed to improve efficiency and reduce waste. A notable one-pot procedure for synthesizing ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives involves the bromination of an acetoacetate (B1235776) with N-bromosuccinimide (NBS) followed by cyclization with a thiourea (B124793) derivative in a water and tetrahydrofuran (B95107) solvent system. google.comtandfonline.com This approach simplifies the operational steps and often leads to good yields and high purity of the final products. google.comtandfonline.com
Alternative cyclization strategies include the reaction of thiourea derivatives with α-haloketones. For example, 1-methylthiourea can react with 3-chloro-2,4-pentadione to form a thiazole precursor. vulcanchem.com The use of catalysts, such as silica-supported tungstosilisic acid, can facilitate the one-pot, multi-component synthesis of Hantzsch thiazole derivatives under conventional heating or ultrasonic irradiation. bepls.com
Table 1: Comparison of Cyclization Methods for Thiazole Synthesis
| Method | Starting Materials | Key Features | Reference(s) |
| Hantzsch Synthesis | Thioamide, α-halocarbonyl | Classic, versatile method | asianpubs.org |
| One-Pot Bromination/Cyclization | Acetoacetate, NBS, Thiourea derivative | Efficient, simplified work-up | google.comtandfonline.com |
| α-Haloketone & Thiourea Derivative | α-haloketone, Thiourea derivative | Alternative to Hantzsch | vulcanchem.com |
| Catalytic Multi-Component | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Green, reusable catalyst | bepls.com |
Regioselective Introduction of Functional Groups on the Thiazole Scaffold
The functionalization of a pre-formed thiazole ring requires precise control to direct substituents to the desired positions (C2, C4, or C5). Direct C-H activation has emerged as a powerful tool for this purpose. For instance, the sequential C-H arylation of thiazolo[5,4-f]quinazolin-9(8H)-one at the C2 and C7 positions can be achieved with high regioselectivity by carefully selecting coupling partners and bases, without the need for directing groups. acs.org
Metalation using strong bases followed by reaction with an electrophile is another effective strategy. Commercially available 2-bromothiazole (B21250) can be successively metalated using reagents like TMPMgCl·LiCl or TMP2Zn·2MgCl2·2LiCl to generate magnesated or zincated thiazoles. nih.gov These intermediates readily react with a variety of electrophiles, enabling the synthesis of highly functionalized 2,4,5-trisubstituted thiazoles. nih.gov
Bromination is a common method for introducing a reactive handle onto the thiazole ring. For example, 4-(4-halophenyl)-2-methylthiazoles can be selectively brominated at the 5-position and the benzylic position of the 2-methyl group under different conditions to yield 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazoles. nih.gov
Derivatization Approaches for Modifying the this compound Structure
Once the this compound core is synthesized, its structure can be further modified to explore structure-activity relationships and develop new compounds with desired properties.
Introduction of Hydroxyl and Other Oxygenated Moieties
The hydroxyl group at the C4 position of this compound can be introduced or modified through various synthetic routes. The core structure itself contains a hydroxyl group, making it a valuable precursor. angenechemical.com The oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones. Furthermore, the propenol side chain of derivatives like 3-(2-methylthiazol-5-yl)prop-2-en-1-ol (B13611138) can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. smolecule.com
The synthesis of 4-((2-methylthiazol-4-yl)methyl)piperidin-4-ol (B13602345) demonstrates the incorporation of a hydroxyl group within a piperidine (B6355638) ring attached to the thiazole core. vulcanchem.com This highlights the possibility of introducing hydroxyl moieties on substituents attached to the main thiazole scaffold.
Formation of N-Substituted and Fused Thiazole Systems
The nitrogen atom of the thiazole ring can be alkylated or acylated to form N-substituted derivatives. The synthesis of N'-(substituted phenylidene hydrazido)-2-methylthiazole-4-yl acetamides involves the condensation of a hydrazide derivative of 2-methylthiazole-4-acetic acid with various aldehydes. asianpubs.org
Fused thiazole systems, such as imidazo[2,1-b]thiazoles, represent an important class of compounds with diverse biological activities. These can be synthesized through various methods, including one-pot multi-component reactions and microwave-assisted green synthesis. researchgate.net The cyclization of 2-amino-4-methylthiazole (B167648) derivatives with α-haloketones is a common strategy to construct the fused imidazole (B134444) ring. researchgate.net
Table 2: Examples of N-Substituted and Fused Thiazole Derivatives
| Derivative Type | Synthetic Approach | Starting Materials | Reference(s) |
| N-Substituted Acetamides | Condensation | 2-methylthiazole-4-acetic acid hydrazide, Aldehydes | asianpubs.org |
| Imidazo[2,1-b]thiazoles | Cyclization | 2-amino-4-methylthiazole derivative, α-haloketone | researchgate.net |
| Thiazolo[5,4-f]quinazolin-9(8H)-ones | Sequential C-H Arylation | N8-benzylated-thiazoloquinazolin-9(8H)-one, Aryl halides | acs.org |
Multi-Component Reactions for Structural Diversity
Multi-component reactions (MCRs) are highly efficient for generating molecular diversity from simple starting materials in a single step. One-pot, three-component reactions have been employed for the synthesis of novel thiazole derivatives with potential anti-cancer activity. nih.gov For example, the reaction of 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, and appropriate hydrazonoyl chlorides in dioxane can produce complex thiazole structures. nih.gov
Another example is the one-pot synthesis of 4-cyclopropyl-2-methylthiazole, which combines cyclopropylacetaldehyde, ammonium (B1175870) thiocyanate, and methyl iodide, catalyzed by zinc chloride. MCRs offer a streamlined approach to producing a library of structurally diverse thiazole derivatives for various applications. researchgate.net
Mechanistic Studies of Chemical Reactions Involving Methylthiazoles
The thiazole ring, a cornerstone of many heterocyclic compounds, exhibits a rich and complex reactivity. The interplay of the nitrogen and sulfur heteroatoms dictates the electronic distribution within the ring, influencing its susceptibility to various chemical transformations. In methyl-substituted thiazoles, such as this compound, the position and nature of substituents further modulate this reactivity, enabling a diverse array of chemical reactions. Mechanistic studies are crucial for understanding these transformations, allowing for the strategic design of synthetic pathways.
Nucleophilic Substitution and Addition Mechanisms
The thiazole ring's electronic nature makes it susceptible to nucleophilic attack, particularly at the C2 position. pharmaguideline.com This position is electron-deficient due to the inductive effect of the adjacent sulfur and nitrogen atoms. pharmaguideline.com The reactivity of the thiazole nucleus towards nucleophiles follows the general order of C2 > C5 > C4. core.ac.uk
Nucleophilic substitution reactions often require either a strong nucleophile or activation of the thiazole ring. pharmaguideline.com One common activation strategy is the quaternization of the ring nitrogen by N-alkylation, which increases the acidity of the C2-hydrogen and facilitates its removal by a base, forming a nucleophilic C2-carbanion or ylide. pharmaguideline.com Alternatively, a halogen atom at the C2, C4, or C5 positions can be displaced by a nucleophile. pharmaguideline.com
A notable example is the reaction of 4-methylthiazole (B1212942) with sodamide in liquid ammonia (B1221849), which yields 2-amino-4-methylthiazole, demonstrating a direct nucleophilic substitution at the C2 position. core.ac.uk Similarly, thiazole can react with potassium amide in liquid ammonia to afford 2-aminothiazole. slideshare.net The mechanism for the synthesis of 2-aminothiazoles can also proceed via the Hantzsch synthesis, where a key step involves the intramolecular nucleophilic attack of the thiol group's sulfur on a carbon, followed by cyclization. rsc.org
Metabolic pathways can also involve nucleophilic substitution. The metabolism of 5-(2-chloroethyl)-4-methylthiazole (clomethiazole) is thought to be initiated by an oxidative attack at the ring nitrogen, which activates the C2 position for subsequent nucleophilic substitution, leading to metabolites like 2-methylthio-clomethiazole. nih.gov Some nucleophilic substitutions on heteroaromatic rings are proposed to occur via an SRN1 (Substitution Nucleophilic Radical) mechanism, which involves an electron transfer step. researchgate.netresearchgate.net
Nucleophilic addition reactions are also characteristic of methylthiazoles. The methyl group at the C2 position is activated by the ring, making its protons acidic. This allows it to condense with aldehydes, such as benzaldehyde, in the presence of a base. pharmaguideline.comslideshare.net Another example involves the formation of Betti bases from 5-methylthiazol-2-amine, an aldehyde, and β-naphthol. The proposed mechanism involves the initial formation of an iminium salt from the amine and aldehyde, which is then subjected to nucleophilic attack by β-naphthol. tandfonline.com
Table 1: Examples of Nucleophilic Reactions on Methylthiazole Derivatives
| Reactant | Reagent(s) | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 4-Methylthiazole | Sodamide (NaNH₂) | Nucleophilic Substitution | 2-Amino-4-methylthiazole | core.ac.uk |
| 2-Methylthiazole | Benzaldehyde | Nucleophilic Addition (Condensation) | 2-[2-Phenylvinyl]thiazole | slideshare.net |
| 5-Methylthiazol-2-amine, Aryl aldehyde, β-Naphthol | Silica Sulfuric Acid (Catalyst) | Nucleophilic Addition to Iminium Intermediate | Betti Base (1-((5-methylthiazol-2-ylamino)(aryl)methyl)naphthalen-2-ol) | tandfonline.com |
| 5-(2-chloroethyl)-4-methylthiazole (Clomethiazole) | Metabolic process (in vivo) | Oxidative Activation followed by Nucleophilic Substitution | 2-Methylthio-clomethiazole | nih.gov |
Oxidation and Reduction Pathways
The oxidation and reduction of the methylthiazole core are influenced by the inherent stability of the aromatic thiazole ring. The ring itself is generally resistant to oxidation under mild conditions. slideshare.net However, strong oxidizing agents like potassium permanganate can cause ring cleavage. slideshare.net In contrast, substituents on the ring, particularly the methyl group at the C2 position, are more susceptible to oxidation. core.ac.ukangenechemical.com
The oxidation of the thiazole sulfur to a sulfoxide (B87167) or sulfone is a possible transformation, though it often requires specific reagents. A significant oxidation pathway observed in synthetic chemistry is the dehydrogenation of a thiazoline (B8809763) ring to the corresponding aromatic thiazole. This spontaneous oxidation can occur when thiazoline intermediates are exposed to air. nih.gov This transformation represents the formation of the stable aromatic system.
Controlled oxidation of side chains attached to the thiazole ring is a common strategy. For instance, the hydroxyl group in 2-(4-methylthiazol-5-yl)ethanol can potentially be oxidized to an aldehyde or carboxylic acid. smolecule.com Similarly, the propenol side chain of 3-(2-methylthiazol-5-yl)prop-2-en-1-ol can be oxidized using agents like potassium permanganate or chromium trioxide. smolecule.com
Reduction of the thiazole ring is also challenging due to its aromaticity. While the ring is resistant to catalytic hydrogenation, some substituted thiazoles can undergo ring-cleavage when treated with reducing agents like sodium in ethanol. slideshare.net More commonly, reducible functional groups attached to the ring are selectively targeted. For example, an ester group on the thiazole ring can be reduced to an alcohol using powerful reducing agents like lithium aluminum hydride. smolecule.com The propenol side chain of 3-(2-methylthiazol-5-yl)prop-2-en-1-ol can be reduced to a saturated alcohol using sodium borohydride (B1222165) or lithium aluminum hydride, demonstrating the selective reduction of a side chain while preserving the aromatic core. smolecule.com
Table 2: Oxidation and Reduction Reactions of Methylthiazole Derivatives
| Reactant | Reagent(s) | Reaction Type | Product(s) | Reference |
|---|---|---|---|---|
| Thiazole Ring | Potassium Permanganate (KMnO₄) | Oxidation | Ring-opened products | slideshare.net |
| Thiazoline derivatives | Air (O₂) | Oxidation (Dehydrogenation) | Thiazole derivatives | nih.gov |
| 4-Methyl-5-phenylthiazole | Sodium (Na) in Ethanol (C₂H₅OH) | Reduction | Ring-cleavage products | slideshare.net |
| 3-(2-Methylthiazol-5-yl)prop-2-en-1-ol | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Reduction | 3-(2-Methylthiazol-5-yl)propan-1-ol | smolecule.com |
Comprehensive Spectroscopic and Computational Research on 2 Methylthiazol 4 Ol Systems
Spectroscopic Techniques for Structural Elucidation and Characterization
Spectroscopic methods are indispensable for confirming the identity and purity of 2-Methylthiazol-4-ol. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecule's structure and characteristics.
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. In the analysis of thiazole (B1198619) derivatives, ¹H and ¹³C NMR are critical for identifying the various protons and carbon atoms.
For instance, in related thiazole compounds, the protons on the thiazole ring typically appear in the δ 7.0–8.5 ppm range in the ¹H NMR spectrum. The methyl group protons attached to the thiazole ring are also readily identifiable. vulcanchem.com
¹³C NMR spectroscopy provides information about the carbon framework. Signals for carbon atoms in the thiazole ring, such as those involved in C=N or C-S bonds, are typically observed in the range of 150–160 ppm. The carbon of the methyl group will appear at a much lower chemical shift.
Table 1: Representative NMR Data for Thiazole Derivatives
| Nucleus | Functional Group | Chemical Shift (δ) Range (ppm) | Reference |
|---|---|---|---|
| ¹H | Thiazole Ring Protons | 7.0–8.5 | |
| ¹H | Methyl Group on Thiazole | ~2.3-2.4 | amazonaws.com |
| ¹³C | Thiazole Ring Carbons (C=N/C-S) | 150–160 | |
| ¹³C | C-OH | ~70 | |
| ¹³C | Methyl Group Carbon | ~15-17 | rsc.org |
Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions.
FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, key vibrational bands would confirm the presence of its characteristic functional groups.
The hydroxyl (-OH) group is expected to show a broad stretching vibration in the 3200–3400 cm⁻¹ region. The C=N and C=C stretching vibrations within the thiazole ring would likely appear in the 1500-1650 cm⁻¹ range. rsc.orgrsc.org The C-S stretching vibration is also a characteristic feature of the thiazole ring. rsc.org Furthermore, C-H stretching vibrations from the methyl group and the thiazole ring are expected around 2900-3100 cm⁻¹. rsc.org
Table 2: Expected FTIR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| O-H | Stretching | 3200–3400 | |
| C-H (aromatic/aliphatic) | Stretching | 2900–3100 | rsc.org |
| C=N/C=C (thiazole ring) | Stretching | 1500–1650 | rsc.orgrsc.org |
| C-O | Stretching | ~1277 | rsc.org |
| S-C=N | Stretching | ~756 | rsc.org |
Note: The exact frequencies can be influenced by intermolecular interactions and the physical state of the sample.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital (like a HOMO - Highest Occupied Molecular Orbital) to a higher energy one (like a LUMO - Lowest Unoccupied Molecular Orbital).
For thiazole derivatives, the UV-Vis spectrum typically shows absorption bands corresponding to π → π* and n → π* transitions within the aromatic heterocyclic ring. The presence of substituents like the methyl and hydroxyl groups can influence the position and intensity of these absorption maxima (λ_max). Studies on similar thiazole-containing dyes have shown that the absorption bands can be influenced by the molecular structure and the surrounding medium. mdpi.comresearchgate.net The specific λ_max for this compound would provide insight into its electronic structure and potential for applications in materials science.
Mass spectrometry is a crucial technique for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound (C₄H₅NOS), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. vulcanchem.comamazonaws.com
The fragmentation pattern observed in the mass spectrum can reveal the stability of different parts of the molecule. Common fragmentation pathways for thiazole derivatives may involve the cleavage of the side chains or the opening of the thiazole ring.
Quantum Chemical Calculations and Theoretical Modeling
Computational chemistry provides a theoretical framework to complement experimental findings, offering deeper insights into the geometric, electronic, and spectroscopic properties of molecules.
Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional structure and electronic properties of molecules. researchgate.netnih.gov For this compound, DFT calculations can be used to determine the most stable conformation by optimizing its geometry. vulcanchem.com These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. researchgate.net
Furthermore, DFT allows for the calculation of various electronic properties. The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. rsc.org These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions and reaction sites. researchgate.net
Analysis of Frontier Molecular Orbitals (FMOs) and Global Chemical Reactivity Descriptors (GCRD)
The study of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of a molecule. malayajournal.org The energy gap between HOMO and LUMO provides insights into the molecule's chemical stability and its potential for charge transfer within the molecule. malayajournal.orgresearchgate.net
Theoretical calculations, often employing Density Functional Theory (DFT) methods like B3LYP with various basis sets (e.g., 6-311G++(d,p)), are used to determine the energies of these orbitals. researchgate.netresearchgate.net For thiazole derivatives, these calculations reveal how structural modifications influence the electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The distribution of these orbitals indicates the regions of the molecule most likely to participate in chemical reactions. For instance, in some thiazole derivatives, the HOMO is localized over the imidazole (B134444) and phenyl rings, while the LUMO is situated on the imidazole and a substituted phenyl ring, indicating the pathway of intramolecular charge transfer. malayajournal.org
From the HOMO and LUMO energies, Global Chemical Reactivity Descriptors (GCRDs) are calculated to quantify the molecule's reactivity. researchgate.netnih.gov These descriptors include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). These parameters help in predicting the stability and reactivity of the molecule. researchgate.net A large HOMO-LUMO gap generally signifies high kinetic stability and low chemical reactivity. malayajournal.org
Table 1: Representative Global Chemical Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures the power of an atom or group of atoms to attract electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution or charge transfer. |
| Global Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicating the capacity of a molecule to receive electrons. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ is the chemical potential) | Measures the propensity of a species to accept electrons. |
This table is generated based on common formulas and interpretations in computational chemistry. Specific values for this compound would require dedicated quantum chemical calculations.
Investigation of Tautomerism and Isomer Stability
Thiazol-4-ols can exist in tautomeric equilibrium with their corresponding 4-oxo isomers, also known as thiazol-4(5H)-ones. thieme-connect.de The position of this equilibrium is influenced by the solvent's polarity. thieme-connect.de In nonpolar solvents, the 4-oxo form is generally favored, whereas, in polar solvents or the solid state, the 4-hydroxy (enol) form tends to predominate. thieme-connect.de This behavior has been confirmed through spectroscopic methods like NMR and X-ray crystallography. thieme-connect.de
For related heterocyclic systems, such as 2-mercaptopyridines and 2-mercaptopyrimidines, similar thione-thiol tautomerism is observed. researchgate.net In these cases as well, polar solvents and self-association shift the equilibrium toward the thione form, while the thiol form is more prevalent in dilute solutions of nonpolar solvents. researchgate.net Computational studies, including ab initio calculations, can predict the relative stability of different tautomers and isomers. researchgate.netacs.org For instance, ab initio calculations have shown that for some thiatriazines, the 4H-tautomer is the most stable form. acs.org
The stability of different isomers of methyl-substituted thiazoles has also been a subject of study. For example, the barrier to internal rotation of the methyl group varies depending on its position on the thiazole ring. nih.gov
Non-Covalent Interaction (NCI-RDG) and Hirshfeld Surface Analyses
Non-Covalent Interaction (NCI) analysis, particularly using the Reduced Density Gradient (RDG), is a computational method to visualize and understand weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes within a molecule and in crystal packing. researchgate.netscielo.org.mxmdpi.com NCI plots, often generated using software like Multiwfn, display isosurfaces that indicate the type and strength of these interactions. nih.govscielo.org.mx For instance, in a study of 4-methylthiazole (B1212942) complexed with water, NCI analysis revealed a strong attractive hydrogen bond between the nitrogen of the thiazole ring and a hydrogen of the water molecule. nih.gov
Prediction of Nonlinear Optical Properties
Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT) and Time-Dependent Hartree-Fock (TDHF), are employed to predict the Nonlinear Optical (NLO) properties of molecules. acs.orgresearchgate.netnumberanalytics.com These properties, including second-harmonic generation (SHG) and two-photon absorption (TPA), are described by the molecular hyperpolarizabilities (e.g., first hyperpolarizability, β, and second hyperpolarizability, γ). acs.orgnumberanalytics.com
A small HOMO-LUMO energy gap, indicating greater charge delocalization, is often associated with enhanced NLO properties. researchgate.net For some thiazole-containing compounds, calculations have indicated high first hyperpolarizability values, suggesting their potential as NLO materials. researchgate.net The presence of π-conjugated systems, such as in chalcone (B49325) derivatives, can significantly improve the NLO response. researchgate.netanalis.com.my Theoretical models like the Sum-Over-States (SOS) method can also be used to predict these properties. numberanalytics.com The calculated NLO parameters can then be compared with experimental results from techniques like the Z-scan method. researchgate.net
Table 2: Key Nonlinear Optical Properties and Their Significance
| Property | Description | Significance |
|---|---|---|
| Second-Harmonic Generation (SHG) | A process where two photons of the same frequency are converted into a single photon with twice the frequency. numberanalytics.com | Used in frequency doubling of lasers. |
| Two-Photon Absorption (TPA) | The simultaneous absorption of two photons to excite a molecule to a higher energy state. numberanalytics.com | Applications in 3D microfabrication, optical data storage, and photodynamic therapy. |
| Third-Harmonic Generation (THG) | A process where three photons of the same frequency are converted into a single photon with three times the frequency. numberanalytics.com | Used in optical microscopy and materials characterization. |
| First Hyperpolarizability (β) | A measure of the second-order NLO response of a molecule. | Indicates the potential for SHG. |
| Second Hyperpolarizability (γ) | A measure of the third-order NLO response of a molecule. illinois.edu | Relates to phenomena like TPA and THG. |
This table provides a general overview of NLO properties. The specific NLO response of this compound would depend on its detailed electronic structure.
In Silico Molecular Docking and Ligand-Protein Interaction Studies
Computational Prediction of Target Binding Sites and Affinities
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govpensoft.net This in silico method helps in identifying potential binding sites and estimating the binding affinity, often expressed as a binding energy or docking score. pensoft.netresearchgate.net For thiazole derivatives, docking studies have been performed against various protein targets to elucidate their potential biological activities. nih.govmdpi.com
The process involves preparing the 3D structures of both the ligand (e.g., this compound) and the protein receptor. Docking algorithms then explore various conformations of the ligand within the protein's active site to find the most stable binding mode. pensoft.net For instance, in a study of thiazole-based compounds targeting the Rab7b protein, a computer-aided docking protocol was used to screen multiple conformers for each compound, selecting the one with the most negative binding energy for further analysis. nih.gov Similarly, docking simulations of thiazole derivatives against the COX-1 enzyme helped identify key residues responsible for binding. mdpi.com The results of these simulations provide valuable insights for structure-based drug design and for prioritizing compounds for experimental testing. researchgate.netfrontiersin.org
Analysis of Intermolecular Interactions in Biological Systems
Understanding the specific intermolecular interactions between a ligand and its protein target is crucial for explaining its binding affinity and mechanism of action. uni-leipzig.de Docking programs, often used in conjunction with visualization software like BIOVIA Discovery Studio or LigPlot+, can reveal these interactions in detail. mdpi.comebi.ac.uk
For thiazole-containing ligands, these interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. vulcanchem.com The thiazole ring itself can participate in hydrogen bonding and π-π interactions, which influence binding affinity and specificity. For example, molecular docking of certain thiazole derivatives into the active site of the SARS-CoV-2 2'-O-methyltransferase revealed that the 4-methylthiazol moiety could engage in hydrophobic and electrostatic interactions with key amino acid residues like Gly6871 and Asp6897. mdpi.comnih.gov These detailed interaction analyses are fundamental for understanding the structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors. mdpi.com
Biological Activities and Mechanistic Investigations of 2 Methylthiazol 4 Ol and Its Analogues
Anticancer and Antitumor Research
Thiazole (B1198619) derivatives, including analogues of 2-Methylthiazol-4-ol, have emerged as a significant area of focus in anticancer research due to their diverse biological activities. researchgate.netijper.org These compounds have demonstrated potential in combating various cancers by influencing fundamental cellular processes that are often dysregulated in cancer cells. researchgate.netresearchgate.net Research has explored their ability to induce programmed cell death (apoptosis), halt the cancer cell cycle, and interfere with specific molecular targets crucial for tumor growth and survival. researchgate.netmdpi.com
Mechanisms of Apoptosis Induction and Cell Cycle Arrest
A key mechanism through which thiazole analogues exert their anticancer effects is the induction of apoptosis and cell cycle arrest. mdpi.com Apoptosis is a natural process of programmed cell death that is often evaded by cancer cells. mdpi.com Studies have shown that certain thiazole derivatives can trigger this process in cancer cells, thereby preventing their proliferation. researchgate.netmdpi.com For instance, some 2-thioxoimidazolidin-4-one derivatives have been shown to induce apoptosis in HepG2 liver cancer cells. mdpi.com
These compounds can also cause cell cycle arrest, which is a crucial mechanism for controlling cancer cell proliferation. mdpi.com By halting the cell cycle at specific phases, such as the G2/M phase, these analogues prevent cancer cells from dividing and multiplying. mdpi.commdpi.com For example, a 2-thioxoimidazolidin-4-one derivative was found to arrest the cell cycle at the G2/M phase in HepG2 cells. mdpi.com Similarly, novel chalcone (B49325) derivatives have been observed to induce G2/M phase cell cycle arrest in breast cancer cells. mdpi.com The induction of apoptosis is often confirmed through methods like flow cytometry, which can detect an increased number of apoptotic cells after treatment with these compounds. mdpi.com
The pro-apoptotic effects of these compounds are often mediated by the regulation of key proteins involved in apoptosis. For example, some thiazole derivatives have been found to enhance the expression of pro-apoptotic genes like p53, PUMA, and caspases (3, 8, and 9), while simultaneously inhibiting the expression of the anti-apoptotic Bcl-2 gene. mdpi.com
Disruption of Mitochondrial Membrane Potential and Oxidative Stress Responses
Mitochondria play a crucial role in the intrinsic pathway of apoptosis. iss.it The disruption of the mitochondrial membrane potential (MMP) is a key event that can trigger this pathway. researchgate.net Research has demonstrated that 4-Methylthiazole (B1212942) can significantly disrupt the MMP in HL-60 leukemia cells, leading to the release of cytochrome c and the activation of caspase-3, both of which are critical indicators of apoptosis. researchgate.netksbu.edu.tr
In addition to disrupting the MMP, thiazole derivatives can also induce oxidative stress in cancer cells. researchgate.net Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful molecules. iss.it Elevated levels of ROS can damage cellular components and trigger cell death. iss.it High-dose treatment with 4-Methylthiazole has been shown to significantly increase ROS levels in HL-60 cells, contributing to its cytotoxic effects. researchgate.netksbu.edu.tr This suggests that inducing an intolerable level of oxidative stress is a viable strategy for killing cancer cells. iss.it
The disruption of mitochondrial function through other means has also been explored. For instance, inhibiting the mitochondrial pyruvate (B1213749) carrier (MPC) has been shown to selectively kill and sensitize breast and lung cancer cells to radiation. uiowa.edu This highlights the potential of targeting mitochondrial metabolism as a therapeutic approach in cancer. uiowa.edu
Inhibition of Molecular Targets (e.g., tubulin polymerization, kinases, metalloproteinases, anti-apoptotic proteins)
Thiazole derivatives have been found to inhibit a variety of molecular targets that are essential for cancer cell survival and proliferation. cm-uj.krakow.plresearchgate.net
Tubulin Polymerization: Microtubules are dynamic structures that are crucial for cell division, and agents that interfere with their dynamics are effective in cancer therapy. nih.gov Some thiazole-containing compounds act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov
Kinases: Protein kinases are enzymes that play a central role in cell signaling pathways that control cell growth, proliferation, and survival. researchgate.net Deregulation of kinase activity is a common feature of cancer. researchgate.net Thiazole derivatives have been developed as inhibitors of various kinases, including PIM kinases, which are involved in cancer-specific pathways like survival and apoptosis. nih.gov Some 2-thioxothiazolidin-4-one derivatives have shown potent and selective inhibition of all three PIM kinases. nih.gov Other thiazole analogues have demonstrated inhibitory activity against kinases such as EGFR and PI3K/mTOR. nih.gov
Matrix Metalloproteinases (MMPs): MMPs are enzymes that are involved in the breakdown of the extracellular matrix, a process that is crucial for tumor invasion and metastasis. researchgate.net Novel thiazole analogues have been identified as potent dual inhibitors of MMP-2 and MMP-9. researchgate.net One such compound effectively inhibited tumor growth, induced apoptosis, and suppressed cell migration. researchgate.net Other research has also identified thiazole derivatives with inhibitory activity against multiple MMPs, including MMP-1, MMP-8, and MMP-9. researchgate.net
Anti-apoptotic Proteins: The Bcl-2 family of proteins includes both pro-apoptotic and anti-apoptotic members, and the balance between these determines the cell's fate. iss.it Some thiazole derivatives have been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2, thereby promoting apoptosis. mdpi.com Molecular docking studies have also suggested that certain chalcone derivatives may inhibit anti-apoptotic proteins like cIAP1 and BCL2. mdpi.com
Cytotoxicity and Antiproliferative Activity in Specific Cancer Cell Lines (e.g., HCT-116, HepG2, HT-29, HL-60, melanoma, prostate cancer)
The anticancer potential of this compound analogues has been evaluated against a wide range of human cancer cell lines, demonstrating their cytotoxic and antiproliferative activities.
| Cancer Cell Line | Compound Type / Analogue | Observed Effect | Citation |
| HCT-116 (Colon Carcinoma) | Amidine-based thiazole analogues | Inhibition of tumor growth, induction of apoptosis, suppression of cell cycle progression | researchgate.net |
| Thiazolylhydrazonothiazoles | Encouraging cytotoxic activity | acs.org | |
| 3-Thiazolyl-indoles | Notable cytotoxic effects | nih.gov | |
| Benzhydrylpiperazine derivatives | More cytotoxic than 5-fluorouracil | yok.gov.tr | |
| HepG2 (Liver Carcinoma) | 2-Thioxoimidazolidin-4-one derivatives | Potent cytotoxic effects, induction of apoptosis | mdpi.com |
| Thiazolylhydrazonothiazoles | Encouraging cytotoxic activity, generally more effective than against HCT-116 and MDA-MB-231 | acs.org | |
| Urea derivatives | Potent cytotoxic activity | researchgate.net | |
| 3-Thiazolyl-indoles | Notable cytotoxic effects | nih.gov | |
| HT-29 (Colon Carcinoma) | 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogues | Remarkable effectiveness compared to standard drugs | mdpi.com |
| Quinazoline derivatives | Excellent activity | mdpi.com | |
| HL-60 (Leukemia) | 4-Methylthiazole | Induces apoptosis, disrupts mitochondrial membrane potential | researchgate.net |
| Quinazoline derivatives | Excellent activity | mdpi.com | |
| Melanoma | B-RAFV600E-mutated and wild-type melanoma cells | Effective suppression of proliferation | nih.gov |
| Prostate Cancer (PC-3) | Triazolo[4,3-c]quinazolines | Antitumor activity | mdpi.com |
Immunomodulatory Effects within the Tumor Microenvironment (e.g., TNF-α, IL-6, IL-10)
The tumor microenvironment is a complex ecosystem of cancer cells, immune cells, and other stromal cells that plays a critical role in tumor progression and response to therapy. journalagent.comthno.org Thiazole derivatives can exert immunomodulatory effects, influencing the cytokine profile within this microenvironment. researchgate.net
Tumor Necrosis Factor-alpha (TNF-α): TNF-α is a pro-inflammatory cytokine with a dual role in cancer; it can have both pro-tumor and anti-tumor effects. journalagent.com Studies on 4-Methylthiazole in HL-60 leukemia cells have shown a significant increase in TNF-α levels following treatment, suggesting a pro-inflammatory response that could inhibit leukemia cell viability. researchgate.netksbu.edu.tr
Interleukin-6 (IL-6): IL-6 is another cytokine that can be stimulated by inflammatory signals. pneumon.org In the context of 4-Methylthiazole treatment of HL-60 cells, IL-6 levels remained unchanged. researchgate.netksbu.edu.tr
Interleukin-10 (IL-10): IL-10 is an anti-inflammatory and immunosuppressive cytokine. journalagent.com A dose-dependent decrease in IL-10 levels was observed in HL-60 cells treated with 4-Methylthiazole, indicating a reduction in immunosuppressive conditions within the tumor microenvironment. researchgate.netksbu.edu.tr
These findings suggest that 4-Methylthiazole can modify the immune landscape of the tumor microenvironment, potentially enhancing its therapeutic potential by promoting a more anti-tumor immune response. researchgate.net The modulation of the tumor microenvironment by targeting cells like M2-like tumor-associated macrophages (TAMs) is also an active area of research. thno.org Reprogramming these macrophages to a pro-inflammatory M1-like phenotype can enhance antitumor immune responses. thno.org
Antimicrobial Research (Antibacterial, Antifungal, Antiviral)
The thiazole ring is a core structure in many compounds with a broad spectrum of antimicrobial activities. ijper.orgresearchgate.net Analogues of this compound have been investigated for their efficacy against various microbial pathogens.
Antibacterial Activity: Thiazole derivatives have demonstrated notable antibacterial properties. researchgate.netnih.gov For instance, a series of novel 2-Amino-4-Methylthiazole (B167648) analogues displayed excellent activity against both Gram-positive and Gram-negative bacteria. nih.gov Some of these derivatives showed rapid bactericidal activity by disrupting the bacterial membrane. nih.gov Other studies have reported that certain thiazole compounds exhibit antibacterial activity better than standard antibiotics like ampicillin (B1664943) and streptomycin. mdpi.com For example, one derivative was found to be 56-fold more potent than ampicillin. mdpi.com
Antifungal Activity: In addition to their antibacterial effects, many thiazole derivatives also possess significant antifungal properties. mdpi.comnih.gov The aforementioned 2-Amino-4-Methylthiazole analogues were also effective against fungal infections. nih.gov Similarly, other synthesized thiazole compounds have shown antifungal activity that is superior to reference drugs like bifonazole (B1667052) and ketoconazole. mdpi.com Research has also documented the antifungal activity of 2,4-disubstituted thiazole derivatives against species like Saccharomyces cerevisiae and Candida albicans. researchgate.net
Antiviral Activity: The versatility of the thiazole scaffold extends to antiviral applications. researchgate.net Thiazole-containing compounds have been reported to possess antiviral properties, contributing to their importance in medicinal chemistry. ijper.orgresearchgate.net
Efficacy Against Bacterial Pathogens (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Enterococcus hirae, Enterococcus faecalis)
Thiazole derivatives have been explored for their efficacy against a spectrum of bacterial pathogens. mdpi.com Research into novel aminothiazole derivatives has demonstrated antibacterial activity against both Gram-negative (Escherichia coli) and Gram-positive bacteria. nih.gov Similarly, other studies have confirmed the potential of thiazole compounds against E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa. mdpi.com
While broad activity is reported, specific data for this compound against all the listed pathogens is not extensively detailed in the literature. However, studies on close analogues provide insight into their potential. For instance, certain novel aminothiazole derivatives have shown notable antibacterial effects. nih.gov The antibacterial potential of thiazoles continues to be an active area of research to identify molecules effective against various pathogenic bacteria. mdpi.com
Table 1: Antibacterial Activity of Selected Thiazole Analogues
| Compound Class | Target Pathogen | Observed Activity | Reference |
|---|---|---|---|
| Aminothiazole derivatives | Escherichia coli | Antibacterial activity demonstrated. | nih.gov |
| Aminothiazole derivatives | Bacillus subtilis | Antibacterial activity demonstrated. | nih.gov |
| General Thiazole derivatives | Staphylococcus aureus | Antibacterial activity noted. | mdpi.com |
| General Thiazole derivatives | Pseudomonas aeruginosa | Antibacterial activity noted. | mdpi.com |
| Agaricus pampeanus extract (Eugenol) | Enterococcus faecalis | Sensitive, with inhibition halos observed. | scielo.org.co |
| Agaricus pampeanus extract (Eugenol) | Staphylococcus aureus | Sensitive, with inhibition halos observed. | scielo.org.co |
| Agaricus pampeanus extract (Eugenol) | Pseudomonas aeruginosa | Sensitive, with inhibition halos observed. | scielo.org.co |
Antifungal Activity Against Fungal Species (e.g., Candida species)
Analogues of this compound have shown significant promise as antifungal agents, particularly against Candida species. A study on newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives revealed very strong antifungal effects against clinical isolates of Candida albicans. nih.gov The activity of these compounds was found to be comparable and, in some cases, superior to the standard antifungal drug nystatin. nih.gov
The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for these derivatives. For the tested thiazole compounds, the MIC values against C. albicans strains ranged from 0.008 to 7.81 µg/mL. nih.gov The minimum fungicidal concentration (MFC), the lowest concentration that results in microbial death, was typically two- to four-fold higher than the MIC values, ranging from 0.015 to 31.25 µg/mL. nih.gov
**Table 2: Antifungal Activity of (2-(cyclopropylmethylidene)hydrazinyl)thiazole Derivatives Against *Candida albicans***
| Parameter | Concentration Range (µg/mL) | Interpretation | Reference |
|---|---|---|---|
| Minimum Inhibitory Concentration (MIC) | 0.008 - 7.81 | Very strong antifungal effect. | nih.gov |
| Minimum Fungicidal Concentration (MFC) | 0.015 - 31.25 | Fungicidal activity at slightly higher concentrations. | nih.gov |
Studies on Biofilm Inhibition and Microbial Cell Viability
Bacterial biofilms are structured communities of cells enclosed in a self-produced matrix, which allows them to survive in hostile environments and confers increased resistance to antimicrobial agents. researchgate.net The ability to inhibit biofilm formation is a critical strategy to combat infections caused by drug-resistant pathogens. chiet.edu.eg
Exploration of Antiviral Potential
The thiazole scaffold is a recurring motif in compounds with demonstrated antiviral properties. researchgate.net Thiazole derivatives have been investigated for their ability to inhibit the replication of a wide range of viruses, with some analogues showing activity in the nanomolar range. researchgate.netmdpi.com
Specific research has identified novel aminothiazole derivatives with significant antiviral activity against the PR8 influenza A strain, with efficacy comparable to standard antiviral drugs like oseltamivir (B103847) and amantadine. nih.gov The broad antiviral potential of the thiazole nucleus has been reported against numerous viruses, including but not limited to:
Coxsackievirus (CVB)
Severe Acute Respiratory Syndrome-related Coronavirus (SARS)
Respiratory Syncytial Virus (RSV)
Hepatitis C Virus (HCV)
Human Immunodeficiency Virus (HIV-1) researchgate.net
This wide spectrum of activity underscores the potential of thiazole derivatives as a platform for the development of new antiviral therapies. researchgate.netsmolecule.com
Neuropharmacological and Central Nervous System (CNS) Activity
Thiazole analogues have long been recognized for their effects on the central nervous system (CNS). mdpi.com Derivatives based on a 4-methylthiazole ring, in particular, have been the focus of research into neuroprotective and neuromodulatory agents. nih.gov
Modulation of GABAergic Systems and Receptor Potentiation
A key mechanism of action for several neuroactive methylthiazole derivatives is the potentiation of γ-aminobutyric acid (GABA) type A (GABA-A) receptors. nih.gov GABA is the primary inhibitory neurotransmitter in the brain, and its receptors are crucial targets for modulating neuronal activity. uwo.caresearchgate.net
Clomethiazole (CMZ), a well-known drug containing the 4-methylthiazole moiety, and its analogues act as positive modulators of GABA-A receptors. nih.govnih.gov For example, the CMZ derivative 2-(4-methyl-thiazol-5-yl) ethyl nitrate (B79036) maleate (B1232345) (NMZM) potentiates the response of GABA-A receptors to GABA. nih.govnih.gov This potentiation is more significant at lower concentrations of GABA. nih.gov NMZM was found to positively modulate GABA-A receptors with an EC50 value of 465 μmol/L when tested with 3 μmol/L GABA. nih.govnih.gov Research has also shown that the neuroprotective effects of some novel chlormethiazole analogues are dependent on this GABA-A receptor potentiation, though this dependence can vary between different analogues and different types of neuronal insult. nih.gov
Table 3: GABA-A Receptor Modulation by a Methylthiazole Analogue
| Compound | Action | EC50 Value | Conditions | Reference |
|---|---|---|---|---|
| NMZM | Positive modulation of GABA-A receptors | 465 µmol/L | In the presence of 3 µmol/L GABA | nih.govnih.gov |
Neuroprotective Effects Against Excitotoxicity and Oxidative Damage
Excitotoxicity is a pathological process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death. nih.govmednexus.org This process, along with oxidative stress, is implicated in neurodegenerative diseases and ischemic brain injury. nih.govfrontiersin.org
Methylthiazole (MZ) derivatives have demonstrated significant neuroprotective properties against such damage. nih.gov Analogues of chlormethiazole (CMZ) have been shown to protect primary neurons from excitotoxicity and damage from oxygen-glucose deprivation (OGD), which simulates the conditions of an ischemic stroke. nih.govnih.gov In studies using primary cortical cultures, CMZ and its novel analogues, GN-28 and GN-38, offered protection against glutamate-induced excitotoxicity. nih.gov Interestingly, while the neuroprotective effect of CMZ and GN-28 was reduced by a GABA-A receptor blocker, the efficacy of GN-38 was not significantly affected, indicating that some thiazole derivatives may exert neuroprotection through mechanisms independent of GABA receptor modulation. nih.gov These findings support the potential of methylthiazole derivatives in therapies for neurodegenerative disorders. nih.govjelsciences.com
Table 4: Neuroprotective Activity of Methylthiazole Analogues Against Excitotoxic Insult
| Compound (50 μM) | Insult Model | Outcome | GABA-A Dependence | Reference |
|---|---|---|---|---|
| Chlormethiazole (CMZ) | Glutamate-induced excitotoxicity | Neuroprotection | Dependent | nih.gov |
| GN-28 | Glutamate-induced excitotoxicity | Neuroprotection | Dependent | nih.gov |
| GN-38 | Glutamate-induced excitotoxicity | Neuroprotection | Independent | nih.gov |
| Chlormethiazole (CMZ) | Oxygen-Glucose Deprivation (OGD) | Increased cell viability | Not specified | nih.gov |
Anti-inflammatory and Antioxidant Properties
The roles of inflammation and oxidative stress are central to the pathogenesis of numerous chronic diseases. Thiazole derivatives, including analogues of this compound, have been investigated for their potential to counteract these processes.
Chronic inflammation is often driven by pro-inflammatory cytokines, with Tumor Necrosis Factor-alpha (TNF-α) being a key player. drugdiscoverynews.comimd-berlin.de The inhibition of TNF-α and its signaling pathway is a validated strategy for managing inflammatory conditions. drugdiscoverynews.com Research has shown that certain thiazole derivatives can effectively suppress inflammatory responses in cellular models. For example, the compound N-adamantyl-4-methylthiazol-2-amine (KHG26693) was found to decrease the levels of TNF-α and other inflammatory mediators like interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-activated microglial cells. nih.gov This anti-inflammatory effect was linked to the downregulation of the CD14/TLR4-dependent nuclear factor kappa B (NF-κB) signaling pathway. nih.gov Another derivative, N-cyclooctyl-5-methylthiazol-2-amine hydrobromide (KHG26700), also attenuated the expression of pro-inflammatory cytokines, including TNF-α, by regulating the NLRP3-mediated signaling pathway in microglial cells. researchgate.net
Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are major contributors to cellular damage and are implicated in a wide array of diseases. bioline.org.br The ability of a compound to scavenge these radicals is a direct measure of its antioxidant potential. Various thiazole derivatives have demonstrated significant radical scavenging capabilities across different assays.
A series of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives were evaluated for their antioxidant activity through several standard methods. nih.govnih.gov The results indicated that these compounds possess the ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl (•OH), nitric oxide (NO•), and superoxide (B77818) (O2•−) radicals. nih.govnih.gov The scavenging potential was influenced by the nature of substituents, with electron-donating groups enhancing the activity. nih.govnih.gov For instance, in the hydroxyl radical scavenging assay, compounds 6a and 6e showed better inhibition with IC50 values of 17.9 and 18.00 µg/mL, respectively. nih.gov
Similarly, other studies on different classes of thiazole derivatives have confirmed their antioxidant properties. For example, certain 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives showed promising DPPH scavenging activity. nih.govsemanticscholar.org The antioxidant efficiency of various synthetic compounds is often compared to standards like ascorbic acid or Butylated hydroxytoluene (BHT). tandfonline.combioline.org.br
Table 2: Radical Scavenging Activity of Thiazole Analogues
| Compound Class | Radical Scavenged | Most Active Analogue(s) | IC50 Value / % Inhibition | Reference |
|---|---|---|---|---|
| 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives | Hydroxyl (•OH) | 6a, 6e | 17.9 µg/mL, 18.00 µg/mL | nih.gov |
| 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives | DPPH, Nitric Oxide, Superoxide | 6a, 6c, 6e | Significant potential | nih.gov |
| Thiazole derivatives (2d, 2g) | DPPH | 2g | 25.14 ± 0.003 µM | tandfonline.com |
The antioxidant mechanism of thiazole derivatives is often attributed to their chemical structure, particularly the presence of the thiazole ring and specific functional groups. The electron-rich nature of the thiazole ring, which contains both sulfur and nitrogen atoms, allows it to donate electrons and neutralize free radicals. mdpi.com The presence of phenolic hydroxyl groups on the thiazole scaffold significantly enhances antioxidant activity. researchgate.net
Theoretical studies using Density Functional Theory (DFT) have provided further insights into the antioxidant mechanisms. These studies calculate parameters such as the highest occupied molecular orbital (HOMO) energy, which indicates the electron-donating ability of a molecule. nih.govsemanticscholar.org For 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives, compounds with HOMO energy values closer to zero exhibited the best scavenging activities. nih.govsemanticscholar.org Energetic descriptors also suggest that the sequential proton loss-electron transfer mechanism is a preferred pathway for their antioxidant action. nih.govsemanticscholar.org
Furthermore, the anti-inflammatory effects of some thiazole derivatives are linked to their antioxidant properties. For instance, N-adamantyl-4-methylthiazol-2-amine suppresses inflammatory responses by downregulating NADPH oxidase (NOX), a key enzyme in the production of ROS. nih.gov
Other Investigated Biological Activities
Thiazolidinone, a derivative of the thiazole scaffold, is a well-known structure for its antidiabetic properties. scielo.org.co Research has extended to other thiazole derivatives, investigating their potential to manage diabetes mellitus, a metabolic disorder characterized by high blood glucose levels. frontiersin.org
Studies on N-adamantyl-4-methylthiazol-2-amine have demonstrated its beneficial effects on hyperglycemia in streptozotocin-induced diabetic rats. mdpi.com Thiazolidin-4-one derivatives have been shown to exhibit significant antidiabetic activity in fructose-induced diabetic rat models. scielo.org.co For example, a compound with a p-hydroxy substitution (4e) reduced serum glucose by 67.93%, which was more effective than the standard drug, pioglitazone. scielo.org.co
The mechanisms underlying the antidiabetic action of these compounds involve various biochemical pathways. Some plant-derived compounds with antidiabetic properties work by inhibiting enzymes like α-glucosidase and α-amylase, or by modulating pathways such as the adenosine (B11128) monophosphate-activated protein kinase (AMPK) signaling pathway. mdpi.com In the context of thiazole derivatives, some compounds are thought to act by inhibiting intestinal glucose transporters or by improving insulin (B600854) signaling pathways. frontiersin.org For instance, some treatments can upregulate the expression of glucose transporter-4 (GLUT4), which facilitates the import of glucose into cells. frontiersin.org
Table 3: Antidiabetic Activity of Thiazole Derivatives
| Compound | Model | Key Finding | Reference |
|---|---|---|---|
| N-adamantyl-4-methylthiazol-2-amine | Streptozotocin-induced diabetic rats | Effects on hyperglycemia | mdpi.com |
| Thiazolidin-4-one derivative (4e) | Fructose-induced diabetic rats | 67.93% reduction in serum glucose | scielo.org.co |
| Thiazolidin-4-one derivative (4h) | Fructose-induced diabetic rats | 66.03% reduction in serum glucose | scielo.org.co |
| Thiazolidin-4-one derivative (4i) | Fructose-induced diabetic rats | 65.29% reduction in serum glucose | scielo.org.co |
DNA Cleavage Activity
Thiazole derivatives have demonstrated notable DNA cleavage activity, suggesting their potential as agents that can interact with and modify DNA. researchgate.netdigitellinc.com Studies on various thiazole hybrids have shown that these compounds can induce cleavage of plasmid DNA. For instance, four novel naphthoquinone–thiazole hybrids bearing an adamantane (B196018) group were shown to possess DNA cleavage activity at concentrations of 250 and 500 μg/mL. researchgate.netjrespharm.com This activity indicates that these compounds can cause breaks in the DNA strands. The mechanism often involves the unwinding of the supercoiled form of DNA (form I) and converting it into the nicked (form II) and linear (form III) forms. tubitak.gov.tr
The DNA cleavage potential of thiazole derivatives is often explored in the context of their anticancer properties. digitellinc.com For example, the interaction of metal complexes of thiazole Schiff bases with DNA has been a subject of interest. ijper.org Copper(II) complexes of certain thiazole derivatives have shown remarkable DNA cleavage capabilities, often mediated by the generation of reactive oxygen species (ROS) like hydroxyl radicals. ijper.org Similarly, studies on chromene-thiazole derivatives are underway to determine their ability to cleave supercoiled plasmid DNA, following favorable docking affinity results in the minor groove of DNA. digitellinc.com The extent of DNA cleavage can be dependent on the nature of substituents on the thiazole ring system, such as the presence of electron-donating or electron-withdrawing groups. digitellinc.com Some thiazole hybrids have been identified as promising candidates for development as chemical nucleases due to their DNA cleavage activities. tubitak.gov.tr
Inhibition of Specific Enzymes (e.g., Carbonic Anhydrase, Acetylcholinesterase, Butyrylcholinesterase)
Analogues of this compound, specifically derivatives of the broader thiazole class, have been extensively studied for their inhibitory effects on several key enzymes.
Carbonic Anhydrase Inhibition
Thiazole derivatives have emerged as significant inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. acs.orgnih.gov A variety of thiazole-containing compounds, including sulfonamides, have been synthesized and evaluated for their inhibitory action against different human (h) CA isoforms such as hCA I, II, VII, and IX. tandfonline.com For example, a series of benzo[d]thiazole-5- and 6-sulfonamides produced several potent inhibitors against cytosolic hCA I, II, and VII, as well as the tumor-associated hCA IX. tandfonline.com Some of these compounds exhibited subnanomolar or low nanomolar inhibition constants. tandfonline.com
Studies on 2-amino-4-arylthiazole derivatives have also revealed potent inhibitory activities. For instance, 2-amino-4-(4-chlorophenyl)thiazole was a highly effective inhibitor of hCA I with a Ki of 0.008 μM, while 2-amino-4-(4-bromophenyl)thiazole (B182969) showed strong inhibition against hCA II with a Ki of 0.124 μM. nih.gov Similarly, novel 2-(4-(aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives displayed excellent inhibitory effects against hCA I and hCA II, with Ki values in the low nanomolar range (11.80-37.80 nM), surpassing the activity of the clinical inhibitor acetazolamide. nih.gov The inhibitory mechanism often involves the interaction of the thiazole scaffold with the zinc ion in the enzyme's active site. acs.orgrsc.org
Interactive Data Table: Inhibition of Carbonic Anhydrase (CA) by Thiazole Derivatives
| Compound Class | Target Enzyme | Inhibition (Ki/IC50) | Reference |
| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 µM (Ki) | nih.gov |
| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 µM (Ki) | nih.gov |
| Isoindolylthiazole derivatives | hCA I | 27.07–37.80 nM (Ki) | nih.gov |
| Isoindolylthiazole derivatives | hCA II | 11.80–25.81 nM (Ki) | nih.gov |
| Thiazole-methylsulfonyl derivatives | hCA I | 39.38–198.04 µM (IC50) | acs.org |
| Thiazole-methylsulfonyl derivatives | hCA II | 39.16–86.64 µM (IC50) | acs.org |
| Benzo[d]thiazole-6-sulfonamides | hCA I | 84.1–2327 nM (Ki) | tandfonline.com |
| Benzylidenehydrazinyl-thiazoles | bCA II | 1.26 µM (IC50 for most active) | nih.gov |
Acetylcholinesterase and Butyrylcholinesterase Inhibition
Thiazole derivatives are recognized as a promising class of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes central to the pathology of Alzheimer's disease. mdpi.comacademie-sciences.frnih.gov A wide array of thiazole-based compounds has been synthesized and shown to exhibit potent inhibitory activity, in some cases exceeding that of standard drugs like Donepezil. mdpi.comresearchgate.net
For example, a series of benzimidazole-based thiazoles demonstrated IC50 values ranging from 0.10 to 11.10 µM for AChE and 0.20 to 14.20 µM for BuChE. mdpi.com Within this series, compounds 16 and 21 were identified as the most potent inhibitors. mdpi.com Other studies have highlighted different thiazole hybrids. Coumarinylthiazole derivatives, for instance, proved to be excellent AChE inhibitors, with compound 6b being the most active against AChE (IC50 = 0.87 µM). nih.gov In another study, 2-amino-4-(4-bromophenyl)thiazole was found to be the best inhibitor against both AChE (Ki = 0.129 μM) and BuChE (Ki = 0.083 μM). nih.gov The incorporation of moieties like piperazine, benzofuran, and coumarin (B35378) into the thiazole scaffold has been a common strategy to enhance inhibitory potency. academie-sciences.frnih.govacs.org Some derivatives show selectivity for one enzyme over the other; for example, 1,3-thiazolylhydrazones showed significant AChE inhibition but only slight inhibition of BuChE. academie-sciences.fr
Interactive Data Table: Inhibition of Cholinesterases by Thiazole Derivatives
| Compound Class | Target Enzyme | Inhibition (IC50/Ki) | Reference |
| Benzimidazole-based thiazoles | AChE | 0.10 - 11.10 µM (IC50) | mdpi.com |
| Benzimidazole-based thiazoles | BuChE | 0.20 - 14.20 µM (IC50) | mdpi.com |
| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 µM (Ki) | nih.gov |
| 2-amino-4-(4-bromophenyl)thiazole | BuChE | 0.083 µM (Ki) | nih.gov |
| Thiazole-piperazine derivatives | AChE | 0.011 - 0.27 µM (IC50) | academie-sciences.fr |
| Hydroxynaphthalenyl thiazole | AChE | 1.78 µM (IC50) | academie-sciences.fr |
| Hydroxynaphthalenyl thiazole | BuChE | 11.9 µM (IC50) | academie-sciences.fr |
| Coumarinyl thiazole (6b ) | AChE | 0.87 µM (IC50) | nih.gov |
| Coumarinyl thiazole (6j ) | BuChE | 11.01 µM (IC50) | nih.gov |
| Thiazole-thiazolidine (10 ) | AChE | 103.24 nM (IC50) | acs.org |
Structure-Activity Relationship (SAR) Studies and Pharmacophore Identification
Correlation Between Structural Modifications and Biological Efficacy
Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the thiazole scaffold influence biological activity. nih.gov For inhibitors of cholinesterases, the key determinants of activity are often the nature, number, and position of substituents on the phenyl rings attached to the thiazole core. mdpi.com For instance, in a series of benzimidazole-bearing 1,3-thiazole scaffolds, compound 21 , which has di-chloro groups at the meta- and para-positions of its two phenyl rings, was the most effective inhibitor of both AChE and BuChE. mdpi.com Another potent inhibitor, compound 16 , featured a hydroxy group at the para-position of one phenyl ring and a nitro group at the ortho-position of another. mdpi.com This highlights the importance of both electron-withdrawing and electron-donating groups in specific positions for enhancing potency.
In the context of carbonic anhydrase inhibition, SAR analysis of benzo[d]thiazole-5- and 6-sulfonamides revealed that even minor changes to the scaffold or the 2-amino moiety resulted in significant shifts in inhibitory activity. tandfonline.com For trisubstituted thiazole derivatives acting as CA-III inhibitors, essential requirements for activity included a free amino group at the 2-position, a carboxylic acid at the 4-position, and a phenyl ring at the 5-position of the thiazole scaffold. mdpi.com
SAR studies on antioxidant thiazole analogues found that compounds containing a selenourea (B1239437) functional group along with a halogen exhibited potent activity. researchgate.net For anticancer activity, the presence of a methyl group (an electron-donating group) at the para-position of a phenyl ring attached to a thiazole-thiadiazole hybrid was shown to increase cytotoxic activity. mdpi.com Conversely, for other anticancer thiazole derivatives, the presence of an electronegative chlorine atom was deemed essential for antiproliferative effects. mdpi.com These findings underscore that the biological efficacy of thiazole derivatives is finely tuned by their substitution patterns, with different activities requiring distinct structural features.
Rational Design of Bioactive Thiazole Derivatives
The rational design of novel thiazole derivatives leverages insights from SAR studies and computational methods like molecular docking to create compounds with enhanced potency and selectivity for specific biological targets. mdpi.comresearchgate.netnih.gov This approach involves designing hybrid molecules that combine the thiazole pharmacophore with other known bioactive scaffolds. acs.org
For example, in the development of cholinesterase inhibitors, thiazole moieties have been incorporated as essential building blocks to optimize activity. acs.org Hybrid analogues of benzimidazole-based thiazoles were designed and synthesized specifically as potent AChE and BuChE inhibitors, building on the known biological significance of both heterocyclic systems. mdpi.com Similarly, chalcone-thiazole hybrids were rationally designed to create a new class of 5-lipoxygenase (5-LOX) inhibitors, resulting in compounds that were significantly more active than the parent molecules. acs.org
Analytical Methodologies and Quality Control in Research on 2 Methylthiazol 4 Ol
Application as Reference Standards in Analytical Research
In analytical chemistry, reference standards are highly purified compounds used as a benchmark for identifying and quantifying a substance. 2-Methylthiazol-4-ol and its derivatives serve as essential reference materials in various analytical studies. For instance, a certified reference material of 5-(2-Hydroxyethyl)-4-methylthiazole is available as a pharmaceutical secondary standard, highlighting its role in quality control and analytical method validation. chemicalbook.com Similarly, other thiazole (B1198619) derivatives are utilized as analytical standards in pharmaceutical and biochemical research to ensure the accuracy and consistency of results. sigmaaldrich.comchemimpex.com The availability of such standards is critical for the development of new analytical methods and for the routine analysis of samples containing these compounds.
Development and Validation of Analytical Techniques for Thiazole Compounds
The accurate determination of this compound and related thiazole compounds necessitates the development and validation of sensitive and specific analytical methods. Research has focused on a variety of techniques to separate and quantify these compounds in diverse matrices.
Chromatographic Methods (e.g., Liquid Chromatography (LC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC))
Chromatographic techniques are workhorses in the analysis of thiazole compounds due to their high separation efficiency.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of thiazole derivatives. It is frequently used for purity assessment and quantification. avantorsciences.com For example, HPLC methods have been developed for the determination of meloxicam, a drug containing a thiazole moiety, and its degradation products. core.ac.uk LC-MS (Liquid Chromatography-Mass Spectrometry) and LC-MS-MS are powerful extensions of HPLC that provide structural information, enabling the identification of unknown impurities and metabolites. indocoanalyticalsolutions.com The development of stability-indicating HPLC methods is crucial for assessing the degradation of thiazole-containing active pharmaceutical ingredients (APIs) under various stress conditions. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and semi-volatile thiazole compounds. It has been employed for the analysis of volatile compounds in food and beverages, including various thiazole derivatives. scielo.br GC-MS is also used for the content analysis of synthesized thiazole-related compounds, often achieving high levels of accuracy. google.com For instance, GC-MS with retention time locking has been specified as an analytical method for 2-isopropyl-4-methylthiazole (B103707) in feed additives. europa.eu
The table below summarizes the application of different chromatographic methods in the analysis of thiazole compounds.
| Chromatographic Method | Application | Analyte Example | Reference |
| HPLC | Purity assessment, Quantification | 2-(2-Methylthiazol-4-yl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine | avantorsciences.com |
| HPLC-MS/MS | Identification of degradation products | Meloxicam | core.ac.uk |
| UPLC-UV/PDA & LC-MS/TOF | Stress degradation studies | Febuxostat | researchgate.net |
| GC-MS | Analysis of volatile compounds | 2-isopropyl-4-methylthiazole | scielo.breuropa.eu |
| GC | Purity analysis | 2-Methylthiazole | chemimpex.com |
Capillary Electrophoresis (CE) for Compound Separation and Determination
Capillary Electrophoresis (CE) has emerged as a powerful technique for the separation and determination of a wide range of compounds, including thiazoles. abechem.com Its high efficiency, short analysis time, and low sample consumption make it an attractive alternative to traditional chromatographic methods. researchgate.net
Different modes of CE, such as Capillary Zone Electrophoresis (CZE), are utilized for the quantitative determination of thiazole-containing compounds. abechem.comresearchgate.net For instance, CZE has been optimized for the separation of a mixture of thioamides based on thiazole and other heterocyclic rings. researchgate.net The technique has been successfully applied to the analysis of these compounds in biological matrices like urine, demonstrating its utility in toxicological and pharmaceutical monitoring. abechem.com Affinity Capillary Electrophoresis (ACE) is another variant that is used to study the binding interactions between analytes and targets. uliege.be
The following table provides examples of CE methods applied to thiazole compounds.
| CE Method | Application | Analyte Example | Key Parameters | Reference |
| Capillary Zone Electrophoresis (CZE) | Quantitative determination | Thioamides based on thiazole, 1,3,4-thiadiazole, and 1,2,4-triazole | Borate buffer (pH 9.18), Voltage: 20 kV | abechem.comresearchgate.net |
| Affinity Capillary Electrophoresis (ACE) | Fragment screening, binding interaction studies | 2-methyl-1,3-thiazole-4-carboximidamide hydrochloride | Partial-filling with target protein | uliege.be |
Spectroscopic Analytical Methodologies (e.g., UV/VIS, Atomic Absorption Spectroscopy (AAS)/Inductively Coupled Plasma (ICP), Nuclear Magnetic Resonance (NMR) for quantitative analysis)
Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental techniques for the structural confirmation of newly synthesized thiazole derivatives. nih.govresearchgate.net The chemical shifts and coupling constants provide detailed information about the molecular structure. NMR data is often provided for the characterization of commercially available thiazole compounds. bldpharm.com
Mass Spectrometry (MS): Mass spectrometry, often coupled with chromatography (LC-MS, GC-MS), is crucial for determining the molecular weight and fragmentation patterns of thiazole compounds, aiding in their identification. ontosight.ainih.gov High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, further confirming the elemental composition of a molecule. vulcanchem.com
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. nih.govontosight.ai For example, it can confirm the presence of the thiazole ring and other characteristic bonds. researchgate.net
UV/VIS Spectroscopy: Ultraviolet-visible spectroscopy can be used for the quantitative analysis of thiazole compounds, particularly when coupled with chromatographic techniques like HPLC with a UV detector. researchgate.net The wavelength of maximum absorbance (λmax) is a key parameter in these methods.
The following table highlights the use of spectroscopic techniques in the analysis of thiazole compounds.
| Spectroscopic Method | Application | Analyte Example | Reference |
| ¹H NMR, ¹³C NMR | Structural Elucidation | Pyrimidinone-linked thiazoles | nih.gov |
| LC-MS | Structural Confirmation | Pyrimidinone-linked thiazoles | nih.gov |
| FT-IR | Functional Group Identification | Thiazole derivatives | researchgate.netontosight.ai |
| Microwave Spectroscopy | Determination of rotational constants and hyperfine structure | 2-Methylthiazole | aip.org |
| Fluorescence Spectroscopy | Sensitive determination of thiazole-containing compounds | Thiazole and its congeners | nih.gov |
Impurity Profiling and Degradation Product Analysis in Research Contexts
Ensuring the purity of a compound is paramount in research, as impurities can significantly affect experimental outcomes. Impurity profiling involves the identification and quantification of all potential impurities in a sample. This is particularly critical in pharmaceutical research, where impurities can impact the safety and efficacy of a drug.
For thiazole compounds, stress testing under various conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) is performed to identify potential degradation products. researchgate.net Analytical techniques like UPLC and LC-MS are instrumental in separating and characterizing these degradation products. core.ac.ukresearchgate.net For example, studies on the degradation of febuxostat, a thiazole derivative, have identified several degradation products under alkaline, photolytic, and oxidative conditions. researchgate.net The identification of these products is crucial for understanding the stability of the compound and for developing stable formulations. Regulatory guidelines often require a thorough impurity profile of any active pharmaceutical ingredient. indocoanalyticalsolutions.com
Utility in Pharmaceutical Analytical Research and Method Development
The analytical methodologies discussed are extensively applied in pharmaceutical research and development. The development and validation of robust analytical methods are essential for all stages of drug development, from discovery to quality control of the final product. thegoodscentscompany.com Thiazole derivatives, including this compound, are important building blocks in the synthesis of various pharmaceuticals. chemimpex.com
The analytical methods developed for thiazole compounds are used to:
Monitor the progress of chemical reactions. nih.gov
Assess the purity of synthesized intermediates and final products. nih.gov
Quantify the active ingredient in pharmaceutical formulations.
Conduct stability studies to determine the shelf-life of a drug product. researchgate.net
Identify and quantify impurities and degradation products. core.ac.ukindocoanalyticalsolutions.com
The availability of well-characterized reference standards for thiazole compounds is a prerequisite for the successful development and validation of these analytical methods. sigmaaldrich.com
Biochemical and Metabolic Research Involving 2 Methylthiazol 4 Ol
Elucidation of Metabolic Pathways and Identification of Metabolites
Research into the specific metabolic fate of 2-Methylthiazol-4-ol is limited; however, studies on xenobiotics containing the 2-methyl-1,3-thiazole moiety provide significant insights into potential biotransformation pathways.
In vitro studies using liver microsomes from various species, including mice, rats, dogs, monkeys, and humans, have been conducted on compounds containing the 2-methyl-1,3-thiazole ring, such as MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine). These studies have revealed a novel metabolic pathway involving the opening of the thiazole (B1198619) ring. nih.gov
The proposed mechanism for this transformation begins with the oxidation of the sulfur atom within the thiazole ring. This is followed by epoxidation at the C4-C5 position of the ring. Subsequent cleavage of the thiazole ring leads to the formation of an aldehyde metabolite, which has been identified and confirmed using techniques like liquid chromatography-tandem mass spectrometry (LC/MS/MS) and the use of aldehyde-trapping agents. nih.gov This oxidative desulfation pathway represents a significant route for the metabolism of xenobiotics that feature a thiazole moiety. nih.gov Species differences in the extent of this metabolism have been observed, with mouse liver microsomes showing a greater propensity for generating these oxidative metabolites compared to other species examined. nih.gov
| Step | Description | Reference |
|---|---|---|
| 1 | Initial oxidation at the sulfur atom of the thiazole ring. | nih.gov |
| 2 | Subsequent epoxidation at the C4-C5 position of the thiazole ring. | nih.gov |
| 3 | Thiazole ring opening (cleavage). | nih.gov |
| 4 | Further oxidative desulfation, leading to the formation of novel metabolites such as aldehydes. | nih.gov |
Based on the conducted research, there is no available information to confirm the role of this compound as a metabolite in organisms such as Saccharomyces cerevisiae, Escherichia coli, or humans. While other thiazole derivatives have been identified as metabolites in these organisms, specific data for this compound is not present in the search results. nih.govebi.ac.uk
Interaction with Biological Targets and Enzymes
The 2,4-disubstituted thiazole scaffold, of which this compound is a member, is a prominent feature in a wide array of biologically active molecules. This structural motif is recognized for its ability to interact with various enzymes and receptors, leading to the modulation of their activity.
Thiazole derivatives are known to act as inhibitors for a diverse range of enzymes through various mechanisms. Kinetic studies have shown that they can function as mixed-type inhibitors, implying they can bind to both the free enzyme and the enzyme-substrate complex. Molecular docking studies suggest that this inhibition can occur as the compounds interfere with the access and binding of the physiological substrate to the enzyme's catalytic site. nih.gov
The versatility of the thiazole scaffold allows for its incorporation into inhibitors of several critical enzyme families. For example, different 2,4-disubstituted thiazole derivatives have shown potent inhibitory activity against enzymes such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), carbonic anhydrases (hCA I and hCA II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and topoisomerase II. tandfonline.comtandfonline.comnih.govnih.gov The specific substitutions on the thiazole ring play a crucial role in determining the potency and selectivity of the inhibition. researchgate.net
| Enzyme Target | Compound Class | Reference |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | Thymol-3,4-disubstituted thiazole hybrids | tandfonline.comtandfonline.com |
| 5-Lipoxygenase (5-LOX) | Thymol-3,4-disubstituted thiazole hybrids | tandfonline.comtandfonline.com |
| Carbonic Anhydrase (CA) I & II | 2-Amino-4-arylthiazole derivatives | nih.gov |
| Acetylcholinesterase (AChE) | 2-Amino-4-arylthiazole derivatives | nih.gov |
| Butyrylcholinesterase (BChE) | 2-Amino-4-arylthiazole derivatives | nih.gov |
| Topoisomerase II | Novel thiazole-pyran hybrids | nih.gov |
| Lanosterol C14α-demethylase | 2-Hydrazinyl-4-phenyl-1,3-thiazole derivatives | nih.gov |
The 2-methylthiazole moiety is a key structural element in ligands designed to bind with high affinity to specific biological receptors. A prominent example is its incorporation into MTEP, a selective antagonist for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). nih.gov Further research has demonstrated that modifying the thiazole ring, for instance by creating 2-halo-thiazole derivatives, can yield ligands with sub-nanomolar affinity for mGluR5. nih.gov
The broader class of thiazole derivatives has been successfully utilized to develop potent and selective modulators for other receptor systems as well. Studies have described novel thiazole and benzothiazole derivatives that exhibit high-affinity binding and agonist activity at cannabinoid CB2 receptors. researchgate.net Additionally, 2,4-substituted thiazole scaffolds have been identified as potent antagonists for the Androgen Receptor (AR), where the thiazole ring engages in crucial π–π stacking interactions within the receptor's binding pocket. acs.org The interaction of thiazole derivatives extends to other proteins, as demonstrated by the identification of a 2-aminothiazole derivative that binds strongly to Importin β1, a key protein in cellular transport that is overexpressed in some cancers. nih.gov
| Biological Target | Effect | Compound Class / Example | Reference |
|---|---|---|---|
| Metabotropic Glutamate Receptor 5 (mGluR5) | Antagonist | MTEP (contains 2-methyl-1,3-thiazol-4-yl moiety) | nih.gov |
| Cannabinoid Receptor 2 (CB2) | Agonist | N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamides | researchgate.net |
| Androgen Receptor (AR) | Antagonist | N-(thiazol-2-yl) Furanamide derivatives | acs.org |
| Importin β1 (KPNB1) | Binding/Inhibition | 2-Aminothiazole derivative | nih.gov |
Future Research Directions and Emerging Therapeutic Potential of 2 Methylthiazol 4 Ol
Design and Synthesis of Novel Thiazole-Based Therapeutic Agents
The development of new therapeutic agents based on the thiazole (B1198619) scaffold is a dynamic area of research, employing sophisticated design strategies and synthetic methodologies. A primary approach involves in silico design and molecular docking, which allows researchers to predict the binding affinity of designed molecules with specific biological targets. For example, this method was used to design thiazole-based small molecules that inhibit human lactate (B86563) dehydrogenase A (hLDHA), an enzyme targeted in cancer therapy. acs.org Molecular docking studies predicted strong interactions between the designed compounds and key amino acid residues of the enzyme, guiding the synthesis of the most promising candidates. acs.org
Another powerful design strategy is molecular hybridization, which combines the thiazole moiety with other pharmacologically active structures to create hybrid compounds with enhanced or novel activities. nih.govresearchgate.net This approach has been used to create thiazole-naphthalene derivatives that act as tubulin polymerization inhibitors for anticancer applications. nih.gov Similarly, linking thiazole to tetrahydropyridine (B1245486) has yielded analogues with anticancer properties. researchgate.net The design process can also involve targeting specific cellular organelles, as demonstrated by the development of TPP-thiazole derivatives designed to accumulate in mitochondria and disrupt cancer cell energy production. nih.gov
The synthesis of these designed thiazole derivatives often relies on well-established chemical reactions. The Hantzsch thiazole synthesis is a widely used and dependable method, involving the condensation of α-haloketones with thioamides or thioureas. kuey.netijpsjournal.com Variations of this method, such as using microwave heating, can produce high yields in shorter reaction times. nih.gov Other synthetic routes include the Robinson-Gabriel synthesis, which uses a cyclodehydrating agent to form the thiazole ring. kuey.net Researchers have developed one-pot procedures that allow for the efficient synthesis of complex derivatives, such as thiazol-2(3H)-imines, without the need for extensive purification steps. ekb.eg These synthetic strategies have enabled the creation of extensive libraries of thiazole compounds, including molecules containing di-, tri-, and even tetrathiazole moieties, for biological screening. mdpi.com
In-Depth Mechanistic Elucidation at Molecular and Cellular Levels
Understanding the precise mechanisms by which thiazole derivatives exert their biological effects is crucial for their development as therapeutic agents. Research has revealed that these compounds can interact with a wide array of molecular targets and modulate key cellular pathways.
A primary mechanism of action is enzyme inhibition. Thiazole derivatives have been identified as potent inhibitors of a diverse range of enzymes implicated in various diseases. nih.govresearchgate.net For instance, a novel series of thiazole-naphthalene compounds were found to inhibit tubulin polymerization, a critical process for cell division, making them promising anticancer agents. nih.gov Other derivatives have been shown to dually inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both key targets in cancer therapy. frontiersin.org In the context of neurodegenerative diseases, thiazole compounds have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters. nih.gov For inflammatory conditions, derivatives have been developed to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. frontiersin.org
Table 1: Examples of Enzymes Inhibited by Thiazole Derivatives
| Target Enzyme | Therapeutic Area | Reference |
|---|---|---|
| Human Lactate Dehydrogenase A (hLDHA) | Cancer | acs.org |
| Tubulin | Cancer | nih.gov |
| EGFR/VEGFR-2 | Cancer | frontiersin.org |
| Acetylcholinesterase (AChE) | Neurodegenerative Disease | nih.gov |
| COX-1/COX-2 | Inflammation | frontiersin.org |
| 5-Lipoxygenase (5-LOX) | Inflammation | frontiersin.org |
Beyond direct enzyme inhibition, thiazole compounds modulate critical intracellular signaling pathways. A synthetic derivative of 2-methylthiazol-4-ol, known as MMHD, was found to exert anti-inflammatory effects by suppressing the activation of the nuclear factor-kappaB (NF-κB) signaling pathway in microglia. nih.gov The NF-κB pathway is a central regulator of inflammation, and its inhibition prevents the transcription of pro-inflammatory genes. nih.gov Other studies have shown that thiazole derivatives can interfere with additional pathways crucial for cancer cell survival, such as the PI3K/Akt/mTOR pathway. researchgate.net
At the cellular level, these molecular interactions translate into significant effects on cell fate and function. A common outcome of treatment with anticancer thiazole derivatives is the induction of apoptosis, or programmed cell death. researchgate.net Mechanistic studies have shown that these compounds can trigger apoptosis through the Bcl-2 family of proteins. semanticscholar.org In addition to inducing cell death, some thiazole derivatives can arrest the cell cycle, preventing cancer cells from proliferating. nih.gov Other demonstrated cellular mechanisms include the inhibition of angiogenesis (the formation of new blood vessels that tumors need to grow) kuey.net and the disruption of the fungal cell membrane, leading to the leakage of cellular contents and cell death in pathogenic fungi. analis.com.my
Translational Research and Preclinical Development for Disease Treatment
The therapeutic potential of this compound derivatives and related thiazole compounds is being actively investigated through translational and preclinical studies across a spectrum of diseases. These studies provide the foundational evidence for future clinical development.
In oncology, numerous thiazole derivatives have demonstrated significant anticancer activity in preclinical models. nih.gov Newly designed thiazole-based molecules targeting the hLDHA enzyme showed significant anticancer effects against cervical (HeLa, SiHa) and liver (HepG2) cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range. acs.org Thiazole-naphthalene hybrids that inhibit tubulin polymerization were found to be highly potent against human breast (MCF-7) and lung (A549) cancer cells, with the most active compound showing an IC50 value of 0.48 µM in MCF-7 cells. nih.gov The broad applicability of these compounds is highlighted by their activity against a wide variety of human cancer cell lines. nih.gov
Table 2: In Vitro Anticancer Activity of Selected Thiazole Derivatives
| Compound Class | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Thiazole-based hLDHA inhibitors | HeLa | 1.65 - 8.60 | acs.org |
| Thiazole-based hLDHA inhibitors | SiHa | 1.65 - 8.60 | acs.org |
| Thiazole-based hLDHA inhibitors | HepG2 | 5.15 - 7.90 | acs.org |
| Thiazole-naphthalene hybrids | MCF-7 | 0.48 | nih.gov |
| Thiazole-naphthalene hybrids | A549 | 0.97 | nih.gov |
| Thiazole-hydrazone derivatives | HCT-116 | 3.16 - 3.80 | semanticscholar.org |
| Thiazole-hydrazone derivatives | HT-29 | 3.47 - 7.24 | semanticscholar.org |
The anti-inflammatory potential of thiazoles is also a key area of investigation. A synthetic derivative of this compound, MMHD, showed potent anti-inflammatory properties in brain immune cells (microglia), suggesting its potential for treating neuroinflammation. nih.gov Other series of thiazole-based hydrazides have demonstrated significant in vitro anti-inflammatory activity, with IC50 values for inhibiting protein denaturation ranging from 46.29 to 100.60 μg/mL. acs.org
In the realm of infectious diseases, thiazoles have shown broad-spectrum antimicrobial activity. researchgate.net Novel 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives exhibited promising antifungal activity against pathogenic Candida albicans, with minimum inhibitory concentration (MIC) values as low as 3.9 μg/mL, outperforming the standard drug fluconazole. mdpi.com Thiazole derivatives have also been developed as potent agents against cryptococcosis, a life-threatening fungal infection of the central nervous system. acs.org Furthermore, some derivatives have shown significant antibacterial efficacy against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria. frontiersin.org Antiparasitic applications are also being explored, with derivatives showing activity against the parasites responsible for Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania amazonensis). mdpi.com
Table 3: In Vitro Anti-Candida Activity of Thiazole Derivatives
| Compound | Target Strain | MIC Value (µg/mL) | Reference |
|---|---|---|---|
| 2-hydrazinyl-4-phenyl-1,3-thiazole (7a) | C. albicans | 7.81 | mdpi.com |
| 2-hydrazinyl-4-phenyl-1,3-thiazole (7e) | C. albicans | 3.9 | mdpi.com |
Additionally, research into neurodegenerative disorders has identified thiazole derivatives as promising candidates for treating Alzheimer's and Parkinson's diseases by inhibiting key enzymes like AChE and MAOs. nih.gov
Exploration of New Bioapplications and Interdisciplinary Research Opportunities
The utility of this compound and its related thiazole structures extends beyond traditional therapeutic applications, opening doors to new bioapplications and fostering interdisciplinary research. The versatility of the thiazole scaffold makes it a valuable tool in fields ranging from agriculture to material science.
In agricultural science, thiazole derivatives are utilized in the formulation of agrochemicals. chemimpex.com Compounds like Methyl-(2-methyl-thiazol-4-ylmethyl)amine serve as components in the development of effective and potentially safer pesticides and herbicides, contributing to crop protection. chemimpex.com The unique chemical properties of the thiazole ring can enhance the efficacy and stability of these agricultural products. chemimpex.com
In the field of material science, thiazole derivatives are being explored for the synthesis of specialty polymers and coatings. chemimpex.com The incorporation of the thiazole moiety can impart desirable properties to materials, such as enhanced durability and resistance to environmental degradation.
Furthermore, thiazole compounds serve as valuable tools in fundamental biochemical research. They are employed in studies investigating enzyme inhibition and receptor binding, which helps to elucidate complex biological mechanisms of action. chemimpex.com The ability to synthetically modify the thiazole structure allows for the creation of specific molecular probes to investigate biological processes and identify potential new drug targets. chemimpex.com This interdisciplinary approach, where chemistry, biology, and materials science intersect, ensures that the research landscape for thiazole-based compounds will continue to expand, uncovering novel applications and solutions to diverse scientific challenges.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-methylthiazol-4-ol derivatives, and how do reaction conditions influence yield?
- Methodological Answer : A widely used approach involves cyclocondensation of α-haloketones with thioureas or thioamides. For example, 2-(2-methylthiazol-4-yl)benzoic acid (CAS RN 65032-66-8) is synthesized via coupling reactions under reflux conditions with ethyl acetate as a solvent . Variations in catalysts (e.g., DMAP, DIPEA) and reaction time (16–24 hours) significantly impact regioselectivity and purity. Optimization often requires adjusting stoichiometric ratios and monitoring via TLC or HPLC .
Q. How can researchers characterize the purity and structural integrity of this compound analogs?
- Methodological Answer : Combined spectroscopic techniques are essential:
- NMR : H and C NMR confirm substitution patterns (e.g., methyl group at C2 and hydroxyl at C4).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulae (e.g., CHNOS for 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid) .
- X-ray Crystallography : For crystalline derivatives, monoclinic systems (e.g., space group P21/c) with β angles ~97.5° provide precise bond-length data .
Q. What safety protocols are recommended when handling this compound intermediates?
- Methodological Answer : Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as thiazole derivatives may irritate respiratory systems .
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact.
- Spill Management : Avoid dust generation; collect spills using non-sparking tools and dispose in closed containers .
Advanced Research Questions
Q. How can conflicting spectroscopic data for thiazole derivatives be resolved during structural elucidation?
- Methodological Answer : Contradictions often arise from tautomerism or crystallographic disorder. For example, 5-ethenyl-4-methylthiazole (CAS 1759-28-0) shows variability in H NMR due to dynamic vinyl proton environments. Strategies include:
- Variable-Temperature NMR : To freeze rotational conformers.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict optimized geometries and compare with experimental XRD data (e.g., a = 7.494 Å, b = 8.373 Å for triazol-3-ol derivatives) .
Q. What strategies optimize regioselectivity in thiazole ring functionalization?
- Methodological Answer : Electrophilic substitution at C5 is favored due to electron-rich sulfur and nitrogen atoms. For example:
- Halogenation : Use NBS or SOCl in dichloroethane to introduce bromine or chlorine at C5 .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with Pd catalysts for aryl group introduction at C4 . Kinetic studies using GC-MS or in situ IR can track intermediate formation .
Q. How do solvent polarity and catalyst choice affect the kinetics of thiazole-based Mannich reactions?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of amine reactants. For Mannich adducts (e.g., 4-chloro-2-(1H-pyrazol-3-yl)phenol derivatives), DIPEA or EtN accelerates imine formation, while protic solvents slow reaction rates. Rate constants () can be quantified via stopped-flow UV-Vis spectroscopy .
Q. What computational tools are effective for predicting the pharmacological activity of this compound analogs?
- Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models prioritize compounds with anti-inflammatory or antimicrobial potential. Key parameters:
- Lipophilicity (LogP) : Optimal range 1.5–3.5 for membrane permeability.
- Pharmacophore Mapping : Triazole-thiazole hybrids show enhanced binding to COX-2 (PDB ID 5KIR) . MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories .
Data Contradiction Analysis
Q. Why do synthetic yields vary when using Lawesson’s reagent versus PS for thiazole thiocarbonyl modifications?
- Methodological Answer : Lawesson’s reagent (LR) offers milder conditions (toluene, reflux) but may over-sulfurize, leading to byproducts. PS requires anhydrous conditions and higher temperatures, which can degrade heat-sensitive substrates. LC-MS analysis of reaction aliquots identifies intermediates like thioamides versus dithiocarbamates .
Experimental Design Considerations
Q. How to design a stability study for this compound derivatives under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate compounds in buffers (pH 1.2–7.4) at 37°C; monitor degradation via UPLC at 0, 6, 12, and 24 hours.
- Light Sensitivity : Expose to UV-A (365 nm) and quantify photodegradants using diode-array detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
